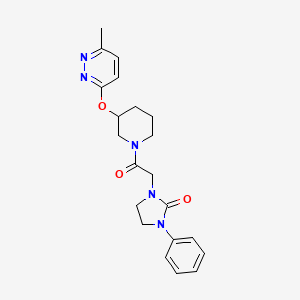

1-(2-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one

Description

Properties

IUPAC Name |

1-[2-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-phenylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-16-9-10-19(23-22-16)29-18-8-5-11-24(14-18)20(27)15-25-12-13-26(21(25)28)17-6-3-2-4-7-17/h2-4,6-7,9-10,18H,5,8,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVRVBSCLADVBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one generally involves multiple steps. One common approach starts with the preparation of the 6-Methylpyridazin-3-yl derivative, which is then reacted with piperidine to form the intermediate 3-((6-Methylpyridazin-3-yl)oxy)piperidine. This intermediate undergoes further reaction with an oxoethyl compound to introduce the 2-oxoethyl group, ultimately forming the desired imidazolidin-2-one ring. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to facilitate these steps effectively.

Industrial Production Methods: On an industrial scale, the production methods may involve optimizations to improve yield and purity, such as the use of automated synthesis equipment and high-throughput screening methods. Industrial synthesis may also incorporate sustainable practices by using less hazardous reagents and recycling solvents to minimize waste.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including:

Oxidation: Introducing an oxidizing agent can transform specific functional groups within the compound.

Reduction: Reducing agents can be used to modify the compound’s oxidation state.

Substitution: Functional groups in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon are often used. The reactions typically require controlled temperatures and specific solvents, which can influence the reaction pathways and the products formed.

Major Products: The major products depend on the specific reactions carried out. For instance, an oxidation reaction might introduce additional oxygen atoms, altering the molecular structure and potentially enhancing or reducing certain properties.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 1-(2-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one exhibit anticancer properties. For instance, studies have shown that derivatives of imidazolidinones can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects

The piperidine and pyridazine components are known for their neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Similar derivatives have shown effectiveness against various bacterial strains, indicating that this compound could be explored for developing new antibiotics or antimicrobial agents.

Drug Development

Due to its diverse biological activities, this compound is being investigated as a lead compound in drug development programs targeting cancer, neurodegenerative diseases, and infections.

Structure-Activity Relationship Studies

Ongoing research focuses on modifying the structure of this compound to enhance its potency and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies are crucial for optimizing its therapeutic potential while minimizing side effects.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the imidazolidinone scaffold and evaluated their anticancer activity against various cancer cell lines. One derivative demonstrated significant cytotoxicity against breast cancer cells, leading to further investigation into its mechanism of action.

Case Study 2: Neuroprotection

A research article in Neuropharmacology highlighted the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The study found that these compounds reduced cell death and inflammation, suggesting their potential as therapeutic agents for neurodegenerative disorders.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, through its functional groups. This interaction can modulate the activity of these targets, influencing biological pathways and cellular processes. The detailed pathways and targets would be elucidated through experimental studies, such as binding assays and molecular docking studies.

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Challenges : The target compound’s complexity necessitates regioselective coupling steps, similar to oxadiazole synthesis in . Yield optimization may require microwave-assisted or flow-chemistry approaches.

Activity Cliffs: Minor structural changes (e.g., replacing pyridazine with pyridyl) could drastically alter bioactivity, as seen in "activity cliffs" .

Virtual Screening Utility : The compound’s uniqueness makes it a candidate for similarity-based screening using Morgan fingerprints or shape-based alignment .

Biological Activity

The compound 1-(2-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one is a novel synthetic derivative with potential therapeutic applications. Its structure suggests possible interactions with biological targets, which may lead to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of the compound typically involves several key steps, including the formation of the piperidine and pyridazine moieties. The general synthetic route includes:

- Preparation of 6-Methylpyridazine : This involves specific reactions to form the pyridazine ring.

- Formation of Piperidine Intermediate : The piperidine ring is synthesized separately and functionalized.

- Coupling Reaction : The piperidine and pyridazine intermediates are coupled to yield the final product.

The molecular formula is with a molecular weight of 320.36 g/mol, indicating a complex structure that may influence its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors in the body. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects such as:

- Anticancer Activity : Initial studies suggest that derivatives of this compound may inhibit cancer cell proliferation.

- Anti-inflammatory Effects : The compound may also exhibit properties that reduce inflammation, which could be beneficial in treating inflammatory diseases.

In Vitro Studies

Recent research has highlighted the compound's potential efficacy against various cancer cell lines. For instance, a study reported significant inhibition of cell growth in HER2-positive breast cancer cells, demonstrating an IC50 value in the low micromolar range (0.68 μM) .

In Vivo Studies

In vivo assessments have shown promising results in animal models, where the compound exhibited reduced tumor growth compared to control groups. The specific pathways affected include apoptosis and cell cycle regulation.

Case Studies

- Anticancer Efficacy : A study focused on the compound's ability to inhibit HER2-mediated signaling pathways indicated that it could serve as a lead compound for developing new anticancer therapies .

- Anti-inflammatory Properties : Another investigation explored its effects on inflammatory cytokines in vitro, revealing a dose-dependent reduction in pro-inflammatory markers .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving similar compounds:

Q & A

Q. What are the key synthetic strategies for preparing 1-(2-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one?

The synthesis typically involves multi-step organic reactions, including:

- Intermediate preparation : Formation of the pyridazinyl intermediate via nucleophilic substitution or coupling reactions .

- Piperidine coupling : Introduction of the piperidine moiety through amidation or alkylation, often requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .

- Oxoethyl linker attachment : Use of carbodiimide-mediated coupling or Mitsunobu reactions to attach the 2-oxoethyl group to the imidazolidinone core .

- Purification : Column chromatography or preparative HPLC to isolate the final product, with yields optimized by controlling solvent polarity and temperature .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological characterization includes:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify proton environments and carbon frameworks, with deuterated solvents (e.g., DMSO-d) resolving complex splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, often using ESI (electrospray ionization) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) via reverse-phase C18 columns and UV detection at 254 nm .

Q. What structural motifs in the compound are critical for its potential biological activity?

Key motifs include:

- Piperidine ring : Enhances membrane permeability and serves as a hydrogen-bond acceptor for target binding .

- Pyridazine moiety : Contributes to π-π stacking interactions in enzyme active sites, as seen in analogous kinase inhibitors .

- Imidazolidin-2-one core : Stabilizes conformational rigidity, improving selectivity in receptor-ligand interactions . These features are often benchmarked against structurally related compounds with known activity against kinases or GPCRs .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the piperidine-pyridazine intermediate?

Advanced strategies include:

- Catalytic systems : Use of palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling to reduce side-product formation .

- Flow chemistry : Continuous flow reactors to enhance heat/mass transfer and reduce reaction times for steps requiring anhydrous conditions .

- Computational modeling : Reaction path search methods (e.g., density functional theory) to predict optimal solvent systems (e.g., DMF/water mixtures) and temperatures .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Contradictions may arise from dynamic rotational isomerism or solvent effects. Mitigation approaches:

- Variable-temperature NMR : To identify temperature-dependent conformational changes .

- 2D NMR techniques : COSY and HSQC to assign overlapping proton signals in the piperidine and imidazolidinone regions .

- Cross-validation : Compare experimental MS/MS fragmentation with computational predictions (e.g., CFM-ID software) .

Q. What computational tools are recommended for designing derivatives with improved bioactivity?

- Quantum chemical calculations : DFT (density functional theory) to optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding .

- Molecular docking : AutoDock Vina or Schrödinger Suite to screen derivatives against targets like serotonin receptors or PDE inhibitors .

- ADMET prediction : SwissADME or pkCSM to prioritize derivatives with favorable pharmacokinetic profiles .

Q. How should researchers address contradictions between in vitro and in vivo bioactivity data?

Discrepancies may stem from poor solubility or metabolic instability. Methodological solutions:

- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation to improve bioavailability .

- Metabolic profiling : LC-MS/MS to identify major metabolites in liver microsomes and guide structural modifications (e.g., fluorination to block oxidation sites) .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?

- Non-linear regression : Four-parameter logistic model (e.g., GraphPad Prism) to calculate EC/IC values .

- ANOVA with post-hoc tests : Tukey’s HSD for comparing multiple compound concentrations against controls .

Q. How can researchers validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.